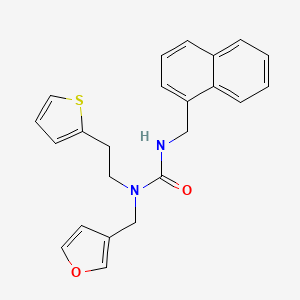

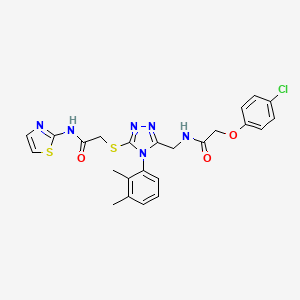

![molecular formula C24H19N3O2 B2563837 1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-15-0](/img/structure/B2563837.png)

1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, a structure characterized by a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Quinoline is a nitrogen-containing heterocyclic aromatic compound, acting as a weak tertiary base and has the ability to form salts with acids and undergo electrophilic substitution reactions as well as reactions similar to those of pyridine and benzene .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Properties

- Condensed Heterotricycles Synthesis : The synthesis of pyrazolo[3,4-c]quinoline derivatives involves reduction and thermal cyclization processes, highlighting the unique aminoalkylation at specific nitrogen sites. This research provides insights into the chemical structure and potential modifications of these compounds (Nagarajan & Shah, 1992).

- Microwave-Assisted Synthesis : Advancements in synthesis techniques include the use of microwave irradiation to enhance the reaction rates and yields of pyrazolo[3,4-b]quinolines, demonstrating a modern approach to chemical synthesis (Mogilaiah, Sudhakar, & Reddy, 2003).

Potential Biological Activities

- Protein Kinase Inhibitory Activity : Studies have shown that certain 3-amino-1H-pyrazolo[3,4-b]quinolines exhibit significant inhibitory activity on bacterial serine/threonine protein kinases, suggesting potential antibacterial and antimycobacterial applications. This finding is crucial for developing new therapeutic strategies against bacterial infections (Lapa et al., 2013).

- Antimicrobial Evaluation : Novel 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized and screened for in vitro antimicrobial activity, showing moderate activities against a range of bacteria and fungi. This suggests their potential as antimicrobial agents, highlighting the versatility of these compounds in medicinal chemistry (El-Gamal, Hagrs, & Abulkhair, 2016).

Material Science and Optoelectronic Applications

- Organic Light-Emitting Diodes (OLEDs) : Research into the use of variously substituted pyrazoloquinolines as emitting materials in OLEDs demonstrates the potential of these compounds in electronic and optoelectronic applications. The study explores the effects of substitution on device performance, such as electroluminescence, turn-on voltage, and quantum efficiency (T. et al., 2001).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-bis(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-28-18-11-7-16(8-12-18)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)17-9-13-19(29-2)14-10-17/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMUALDOQBYATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

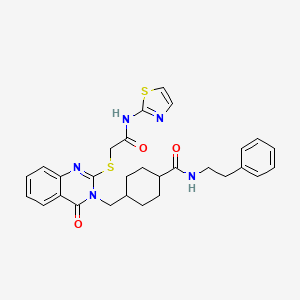

![1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2563754.png)

![N'-(4-chlorophenyl)-N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2563762.png)

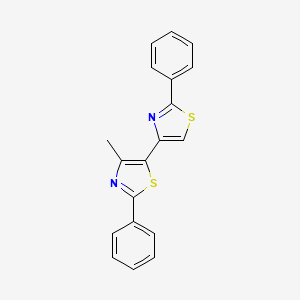

![4-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2563763.png)

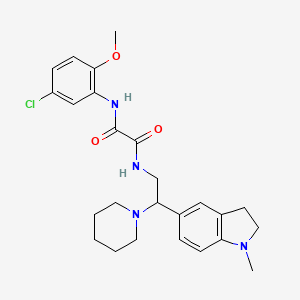

![N-(3-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2563770.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2563772.png)

![4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2563774.png)